2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine
Overview
Description
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is a fluorinated organic compound with the molecular formula C6H8F8N2. This compound is characterized by the presence of eight fluorine atoms, which significantly influence its chemical properties. It is often used in various industrial and research applications due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine typically involves the fluorination of hexane derivatives. One common method is the reaction of hexane-1,6-diamine with hydrogen fluoride in the presence of a catalyst. This process requires careful control of temperature and pressure to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of specialized fluorination agents and catalysts is crucial to achieve high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated amines, while oxidation and reduction reactions can produce different fluorinated alcohols or hydrocarbons.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential in developing new pharmaceuticals with improved bioavailability and efficacy.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong bonds with other molecules, influencing its reactivity and stability. This compound can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol: A similar compound with hydroxyl groups instead of amine groups.
2,2,3,3,4,4,5,5-Octafluorohexane: A simpler fluorinated hydrocarbon without functional groups.
Uniqueness: 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is unique due to the presence of both fluorine atoms and amine groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h1-2,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYCOUFPSXBQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CN)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381422 | |
Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-73-7 | |
Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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